molecular formula C18H22N2O7 B558037 Boc-Tyr-OSu CAS No. 20866-56-2

Boc-Tyr-OSu

Cat. No. B558037
CAS RN: 20866-56-2
M. Wt: 378.4 g/mol
InChI Key: NZUDTLHVKHXJJJ-ZDUSSCGKSA-N
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Description

Boc-Tyr-OSu, also known as Boc-L-tyrosine hydroxysuccinimide ester, is a reagent used in a rapid method for iodotyrosylation of peptides . This method is equal to that of Bolton-Hunter but has the additional advantage that the derivatized peptide is readily deblocked to form a radiolabelled product with the same net charge as the starting material .


Molecular Structure Analysis

Boc-Tyr-OSu has the empirical formula C18H22N2O7 and a molecular weight of 378.38 . The SMILES string representation of its structure is CC(C)(C)OC(=O)NC@@Hcc1)C(=O)ON2C(=O)CCC2=O .


Chemical Reactions Analysis

Boc-Tyr-OSu is used in a rapid method for iodotyrosylation of peptides . The Boc group is stable towards most nucleophiles and bases .


Physical And Chemical Properties Analysis

Boc-Tyr-OSu has an assay of ≥99.0% (N), optical activity [α]20/D −13±1°, c = 1% in dioxane, and a melting point of 190 °C (dec.) . Its density is 1.35g/cm3 .

Scientific Research Applications

Peptide Synthesis

  • Scientific Field : Biochemistry, specifically peptide synthesis .
  • Application Summary : Boc-Tyr-OSu is used as a reagent in the synthesis of peptides . It serves as the N α-amino protecting group .
  • Methods of Application : The Boc group (tert-butyloxycarbonyl) is used for the protection of the N α-amino moiety . The stepwise removal of Boc is achieved by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid, but a relatively weak nucleophile . Side-chain protecting groups are often based on TFA stable benzyl (Bn) groups, which are cleaved with very strong acid, primarily anhydrous hydrogen fluoride (HF) .
  • Results or Outcomes : The use of Boc-Tyr-OSu allows for the synthesis of peptides with specific properties. For example, it has been used in a rapid method for iodotyrosylation of peptides . This method is equal to that of Bolton-Hunter but has the additional advantage that the derivatized peptide is readily deblocked to form a radiolabelled product with the same net charge as the starting material .

Photocontrolled Drug Release

  • Scientific Field : Biomedical Engineering, specifically drug delivery systems .
  • Application Summary : Boc-Tyr-OSu is used in the development of peptide-based hydrogels for photocontrolled drug release . These hydrogels are considered of special importance due to their biocompatibility and biodegradability .
  • Methods of Application : The self-assembly capacity of aromatic dipeptides (Boc-α-diphenylalanine and Boc-α-dityrosine) and their β- and γ-homologues were investigated and stable hydrogels were developed . A model drug, l-ascorbic acid, and oxidized carbon nanotubes (CNTs) or graphene oxide were then incorporated into the hydrogels .
  • Results or Outcomes : Under near-infrared light irradiation, the photothermal effect of the carbon nanomaterials induced the destabilization of the gel structure, which caused the release of a high amount of drug . This provides opportunities for photocontrolled on-demand drug release .

Iodotyrosylation of Peptides

  • Scientific Field : Biochemistry, specifically peptide modification .
  • Application Summary : Boc-Tyr-OSu is used in a rapid method for iodotyrosylation of peptides . This method is equal to that of Bolton-Hunter but has the additional advantage that the derivatized peptide is readily deblocked to form a radiolabelled product with the same net charge as the starting material .
  • Methods of Application : To a solution of Boc-Tyr(OBzl)-OSu in acetonitrile (CH3CN), H-Tyr-OBzl dissolved in water was added. The reaction mixture was stirred for 8 hours at room temperature .
  • Results or Outcomes : The use of Boc-Tyr-OSu allows for the iodotyrosylation of peptides . This method provides a rapid and efficient way to modify peptides, which can be useful in various biochemical applications .

Safety And Hazards

While specific safety and hazards information for Boc-Tyr-OSu is not available in the search results, it’s generally recommended to handle such chemicals in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O7/c1-18(2,3)26-17(25)19-13(10-11-4-6-12(21)7-5-11)16(24)27-20-14(22)8-9-15(20)23/h4-7,13,21H,8-10H2,1-3H3,(H,19,25)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUDTLHVKHXJJJ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Tyr-OSu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
73
Citations
JAN HLÁVAČEK, B Bennettova… - The Journal of …, 1997 - Wiley Online Library
… The Z group was cleaved by hydrogenolysis on Pd black in MeOH, and the resulted tetrapeptide methylester 2d in DMF was reacted with Boc-Tyr-OSu in the presence of HOBt to obtain …
Number of citations: 22 onlinelibrary.wiley.com
J Hlaváček, R Tykva, B Bennettová, T Barth - Bioorganic Chemistry, 1998 - Elsevier
… After removal of the Z-protecting group by hydrogenolysis on Pd black in MeOH, the Boc-Tyr-OSu was used to complete the sequence of the protected tetrapeptide 2c which was …
Number of citations: 27 www.sciencedirect.com
J LAUR, M RODRIGUEZ, A AUMELAS… - … Journal of Peptide …, 1986 - Wiley Online Library
Four analogues of Z‐CCK‐27–32‐NH 2 , Z‐Tyr(SO 3 ‐)‐Met‐Gly‐Trp‐Met‐Asp‐NH 2 , a cholecystokinin receptor antagonist have been synthesized by solution methodology. In these …
Number of citations: 33 onlinelibrary.wiley.com
Y Hirano, M Okuno, T Hayashi, A Nakajima - Polymer journal, 1992 - nature.com
… Thus, we carried out the condensation of Boc-Tyr-OSu with NH,-Ile-OMe by N-succinimide procedure. Further, Boc-Tyr-Ile-NHNH, derived from Boc-Tyr-Ile-OMe was condensed with Gly-…
Number of citations: 3 www.nature.com
B Geißer, R Alsfasser - Inorganica chimica acta, 2003 - Elsevier
We have worked out the synthesis of two bifunctional photochemically active peptide derivatives based on a side chain ruthenium labeled amino acid. The ruthenium modified amino …
Number of citations: 24 www.sciencedirect.com
S Salvadori, M Marastoni, G Balboni… - Journal of medicinal …, 1986 - ACS Publications
… -CH(CH3)C6H6 trifluoroacetate and Boc-Tyr-OSu. The title compound was reprecipitated … ), from HD-Met-PheGly-NH-Ad trifluoroacetateand Boc-Tyr-OSu. The crude 4d was purified by …
Number of citations: 24 pubs.acs.org
P FULCRAND, M RODRIGUEZ… - … Journal of Peptide …, 1988 - Wiley Online Library
… It was added to a solution of Boc-Tyr-OSu (6.05 g. 16 mmol) in DMF (20 mL), followed by DIEA (3.06 mL, 17.8 mmol), and the solution was stirred for 3 h at room temperature. The …
Number of citations: 35 onlinelibrary.wiley.com
C Mendre, M Rodriguez, J Laur, A Aumelas, J Martinez - Tetrahedron, 1988 - Elsevier
The syntheses of a series of analogues of the C-tenninal hepta- and octa-peptide of cholecystokinin are described in detail. These peptide and pseudopeptide analogues were obtained …
Number of citations: 26 www.sciencedirect.com
S SALVADORI, M MARASTONI… - … Journal of Peptide …, 1986 - Wiley Online Library
… After removal of the Zgroup with hydrogen bromide/acetic acid, the salt (Xa * HBr) was treated with Boc-Tyr-OSu in the presence of triethylamine to afford the Boc-pentapeptide (XI). …
Number of citations: 27 onlinelibrary.wiley.com
G SIGLER, W FULLER - Peptides: Proceedings of the 5th American …, 1977 - Halsted Press
Number of citations: 0

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